Dexmethylphenidate hydrochloride

Descripción general

Descripción

El hidrocloruro de dexmetilfenidato es un potente estimulante del sistema nervioso central utilizado principalmente para el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH). Es la forma dextrógira del metilfenidato y se caracteriza por su mayor actividad farmacológica en comparación con su mezcla racémica . El hidrocloruro de dexmetilfenidato se comercializa con nombres de marca como Focalin y Focalin XR .

Métodos De Preparación

La preparación del hidrocloruro de dexmetilfenidato implica varias rutas sintéticas y condiciones de reacción. Un método incluye la neutralización del clorhidrato de dl-treo-metilfenidato a dl-treo-metilfenidato, seguida de la resolución del dl-treo-metilfenidato utilizando aminoácidos o sus derivados como agentes de resolución quiral para producir la sal de dexmetilfenidato. Esta sal se hidroliza luego y se convierte en hidrocloruro de dexmetilfenidato . Otro método implica hacer reaccionar ácido treo-N-Boc-ritalínico con (S)-1-feniletilamina, seguido de recristalización y conversión a hidrocloruro de dexmetilfenidato con alta pureza óptica .

Análisis De Reacciones Químicas

El hidrocloruro de dexmetilfenidato experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente las que involucran el anillo de piperidina

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de hidrógeno, metanol y varios agentes de resolución quiral . Los productos principales formados a partir de estas reacciones son típicamente derivados de dexmetilfenidato con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Treatment of ADHD

The primary application of dexmethylphenidate is in managing ADHD in children, adolescents, and adults. Several studies have demonstrated its efficacy:

- Efficacy in Children : A randomized, double-blind study involving 97 children aged 6-17 showed significant improvements in ADHD symptoms when treated with dexmethylphenidate extended-release compared to placebo, as measured by the Conners ADHD/DSM-IV Scales .

- Longer Duration of Action : Research indicates that dexmethylphenidate has a longer duration of action compared to its racemic counterpart (d,l-threo-methylphenidate), providing sustained symptom control throughout the day .

- Adult Efficacy : A multicenter study involving 221 adults demonstrated that dexmethylphenidate significantly improved ADHD symptoms over a five-week period, with no significant increase in efficacy at higher doses .

Pharmacokinetics

Dexmethylphenidate exhibits a bimodal release profile in its extended-release form, allowing for once-daily administration. This formulation is particularly beneficial for patients requiring sustained symptom control without the need for multiple daily doses .

Head-to-Head Trials

Several head-to-head trials have compared dexmethylphenidate to other ADHD medications:

- In a crossover study comparing dexmethylphenidate to mixed amphetamine salts, both medications showed dose-dependent responses in reducing ADHD symptoms. However, dexmethylphenidate was noted for its rapid onset of action .

- A direct comparison with Concerta (another ADHD medication) indicated that while both medications were effective, dexmethylphenidate provided quicker relief of symptoms within the first few hours post-administration .

Safety and Side Effects

Dexmethylphenidate is generally well-tolerated; however, it may cause side effects such as:

- Abdominal pain

- Headaches

- Decreased appetite

Most adverse events reported were mild to moderate and did not lead to significant discontinuation rates among patients .

Open-Label Studies

An open-label study involving children with ADHD showed that a single daily dose of dexmethylphenidate effectively controlled symptoms throughout the school day while being well tolerated by participants .

Parental Observations

In clinical settings, parents reported significant improvements in their children's behavior and academic performance when treated with dexmethylphenidate compared to baseline assessments prior to medication initiation .

Data Summary Table

Mecanismo De Acción

El hidrocloruro de dexmetilfenidato ejerce sus efectos al inhibir la recaptación de norepinefrina y dopamina en la neurona presináptica, aumentando así los niveles de estos neurotransmisores en el espacio extraneuronal . Esta acción ocurre principalmente en el tálamo y el estriado, regiones del cerebro asociadas con la regulación de la atención y el comportamiento .

Comparación Con Compuestos Similares

El hidrocloruro de dexmetilfenidato se suele comparar con otros estimulantes del sistema nervioso central como:

Metilfenidato: La mezcla racémica de dexmetilfenidato, con menor actividad farmacológica.

Anfetamina/Dextroanfetamina (Adderall): Otro estimulante utilizado para el TDAH, con un mecanismo de acción diferente.

Lisdexamfetamina (Vyvanse): Un profármaco de dextroanfetamina, utilizado para el TDAH y el trastorno por atracón

El hidrocloruro de dexmetilfenidato es único debido a su mayor potencia y acción específica sobre la inhibición de la recaptación de dopamina y norepinefrina .

Actividad Biológica

Dexmethylphenidate hydrochloride (d-MPH) is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is the d-enantiomer of methylphenidate and is recognized for its heightened pharmacological activity compared to its racemic counterpart. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dexmethylphenidate primarily functions by inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft. This action occurs mainly in the thalamus and striatum regions of the brain, leading to increased availability of these neurotransmitters. The blockade of sodium-dependent dopamine and norepinephrine transporters enhances neurotransmitter release into the extraneuronal space, which is crucial for managing ADHD symptoms .

Table 1: Mechanism of Action

| Target | Action | Organism |

|---|---|---|

| Sodium-dependent dopamine transporter | Inhibitor | Humans |

| Sodium-dependent norepinephrine transporter | Inhibitor | Humans |

| Sodium-dependent serotonin transporter | Inhibitor | Humans |

Pharmacokinetics

Dexmethylphenidate has distinct pharmacokinetic properties that influence its clinical use. Following oral administration, approximately 90% of the drug is absorbed, but due to hepatic first-pass metabolism, the oral bioavailability is about 23% . The peak plasma concentration (Cmax) typically occurs between 1 to 1.5 hours post-dose, with a volume of distribution calculated at 2.65 L/kg .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 23% |

| Cmax | 21.4 ± 6.5 ng/mL (10 mg dose) |

| Volume of Distribution | 2.65 L/kg |

| Protein Binding | 12-15% |

Clinical Efficacy

Several studies have evaluated the efficacy of dexmethylphenidate in children and adults diagnosed with ADHD. A double-blind, placebo-controlled trial demonstrated that d-MPH significantly improved ADHD symptoms as measured by teacher and parent SNAP ratings compared to placebo .

- Study Findings:

Table 3: Summary of Clinical Trials

| Study Type | Population | Findings |

|---|---|---|

| Open-label study | Children with ADHD | Effective control over ADHD symptoms |

| Double-blind trial | Children (n=132) | Significant improvement in SNAP ratings |

| Multicenter study | Adults (n=221) | Statistically significant reductions in ADHD RS-IV scores |

Safety Profile

The safety profile of dexmethylphenidate has been extensively studied, revealing that it is generally well tolerated among patients. Adverse events are similar to those observed with other stimulant medications and include insomnia, decreased appetite, and anxiety. Serious adverse events are rare but can include cardiovascular issues .

- Adverse Event Rates:

Case Studies

A notable case study involved a patient with severe ADHD who was switched from racemic methylphenidate to dexmethylphenidate due to intolerable side effects. The transition resulted in improved symptom control with a reduction in side effects, highlighting the potential benefits of using dexmethylphenidate over its racemic form .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dexmethylphenidate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis involves diastereoselective hydrogenation using Ru-BINAP complex catalysts to achieve the (R,R)-configuration. Key steps include optimizing reaction temperature, solvent polarity, and catalyst loading to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should confirm enantiomeric purity (>99%) . Physicochemical characterization (e.g., melting point: 218–220°C, LogP: 3.216) further validates structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Standard protocols include:

- Melting point analysis (differential scanning calorimetry).

- LogP determination (shake-flask or HPLC methods) to assess lipophilicity.

- Chiral analysis via HPLC with polysaccharide-based columns to resolve d- and l-enantiomers .

- Stability testing under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Q. What analytical techniques are critical for assessing purity and stability in formulation studies?

- Methodological Answer :

- HPLC-UV with C18 columns for quantifying impurities (e.g., racemic methylphenidate).

- Mass spectrometry (LC-MS) to detect trace degradation products (e.g., hydrolyzed esters).

- Dissolution testing for extended-release formulations to ensure bi-modal release profiles align with pharmacokinetic targets .

Q. What are the primary pharmacological mechanisms of this compound?

- Methodological Answer : As a norepinephrine-dopamine reuptake inhibitor, researchers should:

- Conduct radioligand binding assays to quantify affinity for DAT and NET transporters.

- Use in vivo microdialysis in rodent models to measure extracellular dopamine levels in the prefrontal cortex .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomer purity during large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Screen Ru-BINAP derivatives for improved stereoselectivity.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect racemization during crystallization.

- Byproduct analysis : Use tandem MS to identify and quantify undesired stereoisomers .

Q. What strategies address contradictions in clinical trial data on adverse effect profiles?

- Methodological Answer :

- Meta-analysis : Pool data from trials (e.g., FDA-reported 696 participants) to identify dose-dependent trends in adverse events (e.g., insomnia, appetite loss) .

- Covariate adjustment : Account for variability in trial designs (e.g., open-label vs. double-blind) using mixed-effects models.

- Pharmacogenomic studies : Correlate CYP2D6 polymorphisms with interpatient variability in metabolism .

Q. How does enantiomeric purity impact pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Pharmacokinetics : Use chiral LC-MS/MS to compare AUC and Cmax of d-threo vs. l-threo enantiomers in plasma.

- Pharmacodynamics : Conduct receptor occupancy studies (PET imaging) to link d-threo concentrations to dopamine transporter blockade .

Q. What methodological challenges arise in developing extended-release formulations?

- Methodological Answer :

- Bead design : Optimize immediate-release (IR) and enteric-coated delayed-release (DR) bead ratios to achieve target tmax values (e.g., IR: 1–2 hrs, DR: 4–6 hrs).

- In vitro-in vivo correlation (IVIVC) : Use USP Apparatus II dissolution data to predict absorption profiles .

- Accelerated stability testing : Assess humidity-induced clumping of beads in gelatin capsules .

Q. How to design preclinical studies evaluating drug interactions with MAO inhibitors?

- Methodological Answer :

Propiedades

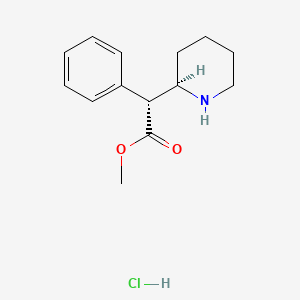

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMYIBMBTDDLNG-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940927 | |

| Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19262-68-1, 23655-65-4 | |

| Record name | Focalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-threo-Methylphenidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPHENIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.